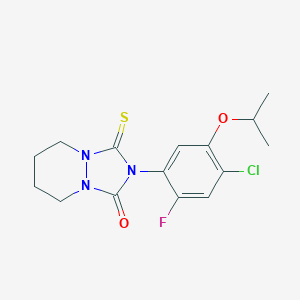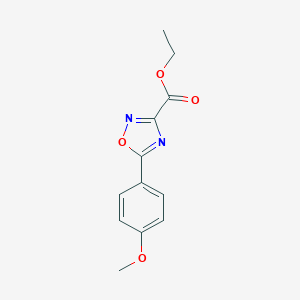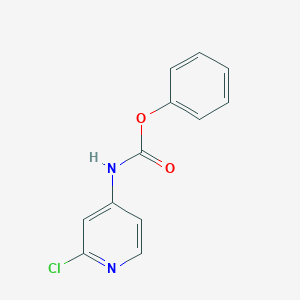
9-乙酰菲
描述
Molecular Structure Analysis
The molecular structure of 9-Acetylphenanthrene consists of three fused benzene rings with an acetyl group attached . The SMILES string representation isCC(=O)c1cc2ccccc2c3ccccc13 . Physical And Chemical Properties Analysis
9-Acetylphenanthrene is a powder with a melting point of 73-74 °C . It has a density of 1.2±0.1 g/cm³ and a boiling point of 405.9±14.0 °C at 760 mmHg . It has a molar refractivity of 72.0±0.3 cm³ and a polarizability of 28.5±0.5 10^-24 cm³ .科学研究应用
有机合成
9-乙酰菲: 是一种在有机合成中具有价值的化合物,因为它有可能作为各种化学反应的前体。 它可以进行区域选择性官能化,这是一种在分子上预定的位置引入特定原子或原子基团的过程 . 这使得可以创建各种各样的衍生物,这些衍生物可用于合成复杂的有机分子,以用于进一步的研究和开发。
材料化学
在材料化学领域,9-乙酰菲可用于开发具有独特性能的新材料。 其多环芳香结构使其成为创建有机半导体的理想候选者,有机半导体对于开发有机发光二极管 (OLED) 和太阳能电池等电子器件至关重要 .
药物化学
9-乙酰菲的结构复杂性在药物化学中具有巨大的潜力。 它可以用来合成药效基团,即药物生物活性所依赖的分子结构的一部分。 这可以导致发现针对各种疾病的新药和治疗方法 .
作用机制
The exact mechanism of action of 9-Acetylphenanthrene is not fully understood. However, it is believed that 9-Acetylphenanthrene may act by inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 9-Acetylphenanthrene may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Lastly, 9-Acetylphenanthrene may also act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-Acetylphenanthrene have been studied extensively in both in vitro and in vivo studies. In vitro studies have shown that 9-Acetylphenanthrene can inhibit the growth of certain bacteria and fungi, as well as reduce inflammation. Additionally, 9-Acetylphenanthrene has been shown to have antioxidant activity and to act as a mutagen. In vivo studies have shown that 9-Acetylphenanthrene can reduce tumor growth, as well as reduce inflammation in animal models. Additionally, 9-Acetylphenanthrene has been shown to have neuroprotective effects in animal models.
实验室实验的优点和局限性
The use of 9-Acetylphenanthrene in laboratory experiments has several advantages and limitations. One advantage is that 9-Acetylphenanthrene is relatively non-toxic and can be used in a variety of experiments without causing adverse effects. Additionally, 9-Acetylphenanthrene is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 9-Acetylphenanthrene in laboratory experiments. For example, 9-Acetylphenanthrene is not very stable and can degrade over time. Additionally, 9-Acetylphenanthrene is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The potential applications of 9-Acetylphenanthrene are vast, and there are many potential future directions for research. One potential future direction is to further study the potential anti-cancer effects of 9-Acetylphenanthrene. Additionally, further research could be done to explore the potential of 9-Acetylphenanthrene to act as an antioxidant and to reduce inflammation. Additionally, further research could be done to explore the potential of 9-Acetylphenanthrene to act as a neurotoxin and to act as a mutagen. Lastly, further research could be done to explore the potential of 9-Acetylphenanthrene to act as an antimicrobial agent.
合成方法
9-Acetylphenanthrene is synthesized through a variety of methods, including the use of the Grignard reaction, the Wittig reaction, and the Diels-Alder reaction. In the Grignard reaction, an alkyl halide is reacted with magnesium in an ether solution to form a Grignard reagent, which is then reacted with aldehydes or ketones to form the desired product. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium salt to form an alkene. Finally, in the Diels-Alder reaction, an alkene reacts with a diene in the presence of an acid catalyst to form a cyclohexene.
安全和危害
属性
IUPAC Name |
1-phenanthren-9-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAWZBYTTXSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174328 | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2039-77-2 | |
| Record name | 9-Acetylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acetylphenanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Acetylphenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WA3NLH5LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the different methods for synthesizing 9-acetylphenanthrene?
A1: While direct Friedel-Crafts acetylation of phenanthrene can produce 9-acetylphenanthrene, the reaction yields a mixture of isomers. [] The distribution of these isomers is highly dependent on the reaction conditions, including the solvent and method of reagent mixing. [, ] For instance, using ethylene dichloride as a solvent favors the formation of 9-acetylphenanthrene (54% yield). [] Alternatively, Ruthenium-catalyzed hydrosilylation offers a regioselective approach for synthesizing polymers containing 9-acetylphenanthrene units. [] This method allows for the controlled anti-Markovnikov addition of 9-acetylphenanthrene to poly(vinylmethylsiloxane). []
Q2: How does the position of the acetyl group on the phenanthrene ring influence reactivity?
A2: Research indicates that the position of the acetyl group significantly affects the reactivity of acetylphenanthrene derivatives. [] Competitive Perrier acetylation studies revealed that 3-phenanthryl exhibits higher reactivity compared to 9-phenanthryl, followed by 1-phenanthryl, 2-phenanthryl, and lastly 4-phenanthryl. [] This difference in reactivity can be attributed to the varying electronic and steric effects exerted by the acetyl group at different positions on the phenanthrene ring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)



![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)




